4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4-dimethoxybenzyl)butanamide
CAS No.:
Cat. No.: VC20210691
Molecular Formula: C19H22N4O3
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22N4O3 |
|---|---|
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
| Standard InChI | InChI=1S/C19H22N4O3/c1-25-15-10-9-14(12-16(15)26-2)13-20-19(24)8-5-7-18-22-21-17-6-3-4-11-23(17)18/h3-4,6,9-12H,5,7-8,13H2,1-2H3,(H,20,24) |
| Standard InChI Key | VDBLYWYXWWOGCD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)CNC(=O)CCCC2=NN=C3N2C=CC=C3)OC |
Introduction
4-( triazolo[4,3-a]pyridin-3-yl)-N-(3,4-dimethoxybenzyl)butanamide is a complex organic compound featuring a unique combination of triazole and pyridine moieties, which are significant in medicinal chemistry due to their diverse biological activities. This compound has a molecular formula of C17H20N4O2 and a molecular weight of approximately 324.37 g/mol. It incorporates a butanamide functional group linked to a 3,4-dimethoxybenzyl group and a triazolo-pyridine structure, contributing to its potential therapeutic applications.
Synthesis
The synthesis of 4-( triazolo[4,3-a]pyridin-3-yl)-N-(3,4-dimethoxybenzyl)butanamide typically involves multi-step organic synthesis techniques. A general synthetic route may include:
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Formation of the Triazolo-Pyridine Core: This can be achieved through reactions involving 2-hydrazinopyridines and appropriate reagents, such as aromatic aldehydes or imidates .
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Introduction of the Butanamide Side Chain: This step involves coupling reactions to attach the butanamide group to the triazolo-pyridine core.
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Attachment of the 3,4-Dimethoxybenzyl Group: This is typically done through further coupling reactions to complete the molecule.
Biological Activity
Preliminary studies indicate that 4-( triazolo[4,3-a]pyridin-3-yl)-N-(3,4-dimethoxybenzyl)butanamide exhibits promising biological activity. Its structural components suggest potential activity as an inhibitor of specific protein interactions involved in cancer pathways. The presence of the triazole ring is often associated with enhanced bioactivity due to its ability to mimic natural substrates and interact with biological targets.
| Biological Activity | Potential Mechanism |
|---|---|
| Anti-Cancer Properties | Modulation of pathways involved in cell proliferation and apoptosis |
| Protein Interaction Inhibition | Binding to specific protein targets involved in cancer progression |
Research Findings and Future Directions
Research on 4-( triazolo[4,3-a]pyridin-3-yl)-N-(3,4-dimethoxybenzyl)butanamide is ongoing, with studies focusing on its interactions with biological macromolecules. Techniques such as molecular docking are essential for understanding its mechanism of action and optimizing its pharmacological properties. Further investigations into its metabolic stability and selectivity for specific targets will be crucial for its development as a therapeutic agent.
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